2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-24-17-10-15(19-12-20-17)22-6-8-23(9-7-22)16-11-18-13-4-2-3-5-14(13)21-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOLWNNGKZDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the Quinoxaline Core
The quinoxaline backbone is synthesized via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or benzil. Acidic conditions (e.g., acetic acid at 80°C for 6–8 hours) promote cyclization, achieving yields of 70–75%. Critical parameters include stoichiometric control to avoid over-oxidation and the use of anhydrous solvents to minimize side reactions.
Piperazine Substitution
The quinoxaline intermediate undergoes nucleophilic aromatic substitution with piperazine in polar aprotic solvents. For example, refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 120°C for 12 hours introduces the piperazinyl group, yielding 68–72%. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.
Methoxypyrimidine Functionalization
The final step involves coupling 6-methoxypyrimidine-4-amine to the piperazinylquinoxaline intermediate. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates this Ullmann-type coupling at 80°C for 8 hours, producing the target compound in 65–70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Green Synthesis Using Nanocatalysts
FeAl₂O₄ Magnetic Nanoparticle (MNP)-Mediated Reactions
Recent advancements employ FeAl₂O₄ MNPs coated with a sulfaguanidine-Schiff base layer as a recyclable acid catalyst. This method enables a one-pot multicomponent reaction between o-phenylenediamine, glyoxal, piperazine, and 6-methoxypyrimidine-4-amine at 90°C for 4 hours, achieving 85% yield. Key advantages include:
-
Catalyst recyclability : Retains 92% activity after five cycles.
-
Reduced waste : Eliminates halogenated solvents.
-
Energy efficiency : 40% lower thermal input compared to traditional methods.
Solvent-Free Mechanochemical Approaches
Ball-mill grinding of reactants with K₂CO₃ and a catalytic amount of ionic liquid ([BMIM]Br) achieves 78% yield in 2 hours. This method avoids solvent use entirely, aligning with green chemistry principles.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis utilizes tubular flow reactors with the following optimized parameters:
| Parameter | Value |
|---|---|
| Residence time | 30 minutes |
| Temperature | 130°C |
| Pressure | 3 bar |
| Throughput | 50 kg/day |
| Overall yield | 82% |
This system enhances heat transfer and reduces side product formation compared to batch reactors.
Automated Purification Platforms
Industrial facilities employ simulated moving bed (SMB) chromatography for continuous purification, achieving 99.5% purity with a solvent recovery rate of 95%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Environmental Impact (E-factor*) |
|---|---|---|---|---|
| Traditional stepwise | 65–70 | 24 | 95 | 12.7 |
| FeAl₂O₄ MNPs | 85 | 4 | 98 | 3.2 |
| Flow reactor | 82 | 0.5 | 99.5 | 2.1 |
*E-factor = kg waste/kg product.
Recent Advances and Optimizations
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline or piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound effectively reduced proliferation in human breast cancer cells by inducing apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Neuropharmacological Effects
The compound's piperazine structure suggests potential as a neuropharmacological agent. It may interact with serotonin and dopamine receptors, impacting mood disorders and neurodegenerative diseases.
Case Study:
Research involving animal models indicated that administration of the compound resulted in significant improvements in depressive-like behaviors, correlating with increased serotonin levels in the brain .
Antimicrobial Properties
Preliminary investigations have suggested that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline possesses antimicrobial activity against various bacterial strains.
Case Study:
In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. Molecular docking studies have shown that the compound has a strong affinity for certain enzymes, forming hydrophobic interactions and hydrogen bonds with key residues in the active site.
Vergleich Mit ähnlichen Verbindungen
PI3Kα Inhibitors (Nanomolar Potency):
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline: IC50 = 24 nM (highest potency in its series) .
- 2-(Piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline: IC50 = 40 nM .
- Compound 39 (4-(methylsulfonyl)piperazin-1-yl derivative) : IC50 = 1.34 mM (lower potency due to bulky substituents) .
Antipsychotic Agents:
- 2-Chloro-3-(piperazin-2-yl)quinoxaline (76): Intermediate in synthesizing atypical antipsychotics; chloro substituent enhances reactivity for further derivatization .
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline (78): Methoxy group improves metabolic stability compared to chloro analogs .
Comparison: The methoxy group in the target compound could similarly enhance stability, though its placement on a pyrimidine ring (vs. quinoxaline core) may alter pharmacokinetics.
Antioxidant/Anti-inflammatory Derivatives:
- 8c (6-Methoxy-2-methyl-3-[5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-quinoxaline): Methoxy groups on both quinoxaline and phenyl rings contribute to antioxidant activity .
- 7c (4-(7-Methoxy-3-methyl-quinoxalin-2-yl)-pyrimidin-2-ylamine): IC50 for radical scavenging < 10 µM .
Structural Advantage : The target compound’s pyrimidine-linked methoxy group may offer distinct radical scavenging properties compared to phenyl-substituted analogs.
Ligand Efficiency and Binding Metrics
For example:
- Compound 24 (3-methylpiperazin-1-yl) : BEI = 0.059 mM .
- Compound 44 (4-(4-methylphenylsulfonyl)-piperazin-1-yl) : BEI = 0.10 mM .
Implication : While the target compound’s methoxypyrimidine group may enhance potency, ligand efficiency optimization remains a challenge for this structural class.
Pharmacokinetic and Physicochemical Properties
Notes:
- Pyrimidine-linked methoxy groups may reduce metabolic degradation compared to phenyl-linked substituents .
Contradictions and Limitations
- Substituent Trade-offs : Bulky groups (e.g., benzoyl in Compound 29) reduce PI3Kα inhibitory activity despite similar core structures .
Biologische Aktivität
The compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline can be described as follows:
- Quinoxaline Core : A bicyclic structure known for various biological activities.
- Piperazine Ring : Contributes to the compound's interaction with biological targets.
- Methoxypyrimidine Substituent : Enhances solubility and may influence biological activity.
Antiviral Activity
Research indicates that quinoxaline derivatives, including the compound , exhibit significant antiviral properties. A systematic review highlighted that certain quinoxaline derivatives effectively inhibit viral replication. For instance, a study demonstrated that specific derivatives reduced plaque formation in Herpes simplex virus assays, suggesting strong antiviral potential .
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus Type | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HSV | 20 | Inhibition of viral entry |
| Compound B | HCMV | 4 | Inhibition of viral DNA polymerase |
| 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline | TBD | TBD | TBD |
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. A study synthesized various quinoxaline derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Case Study: Anticancer Efficacy
In a specific case study involving a series of quinoxaline derivatives, several compounds demonstrated potent inhibition against breast cancer cell lines. The presence of specific substituents on the quinoxaline core was found to enhance cytotoxicity, with some compounds showing selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives has been well-documented. A recent study evaluated the efficacy of various quinoxalines against clinically relevant bacterial strains, including MRSA. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound C | MRSA | 1 |
| Compound D | E. faecalis | 0.25 |
| 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline | TBD |
Q & A
Q. What are the key steps in synthesizing 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline, and how are reaction conditions optimized?
The synthesis typically involves:
- Nucleophilic substitution : Reacting 6-methoxy-4-chloropyrimidine with piperazine to form 4-(piperazin-1-yl)-6-methoxypyrimidine.
- Coupling reactions : Introducing the quinoxaline moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .
Q. Optimization factors :
- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but risk decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres .
Q. How is the compound characterized to confirm structural integrity and purity?
Analytical methods :
- NMR spectroscopy : - and -NMR verify substitution patterns (e.g., quinoxaline protons at δ 8.2–8.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.1624) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodology :
- Analog synthesis : Modify the quinoxaline core (e.g., halogenation at C3) or piperazine substituents (e.g., methyl groups for steric hindrance) .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .
Example : Replacing methoxy with ethoxy groups reduced off-target binding to CYP450 enzymes by 40% in vitro .
Q. How should contradictory data in biological activity be resolved (e.g., inconsistent IC₅₀ values across studies)?
Troubleshooting steps :
- Standardize assays : Use identical cell lines (ATCC-verified) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Orthogonal validation : Confirm results via Western blot (e.g., phospho-ERK levels) or CRISPR-mediated target knockout .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
Process chemistry considerations :
- Catalyst screening : Replace Pd(OAc)₂ with immobilized catalysts (e.g., Pd/C) for easier recycling and reduced metal leaching .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Byproduct analysis : LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How can advanced spectroscopic techniques elucidate its interaction with biological targets?
Techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized receptors .
- Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution (e.g., kinase-ligand complexes) .
- NMR titration : Monitor chemical shift perturbations in -NMR to map binding sites .
Methodological Considerations
Q. Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | ≥95% (254 nm) | |
| Residual solvents | GC-MS | <500 ppm (ICH Q3C) | |
| Heavy metals | ICP-MS | <10 ppm (Pd, Cu) |
Q. Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Dehalogenated quinoxaline | Pd-catalyzed coupling | Use excess aryl halide (1.2 eq) |
| Piperazine dimer | Nucleophilic attack | Lower reaction temperature (60°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
